H-Asp-Ala-OH chemical properties and structure
H-Asp-Ala-OH chemical properties and structure
An In-depth Technical Guide to H-Asp-Ala-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide H-Asp-Ala-OH, also known as L-Aspartyl-L-Alanine. This document serves as a technical resource, summarizing key data and protocols to support research and development activities.
Core Data Presentation
Quantitative data for H-Asp-Ala-OH is summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers for H-Asp-Ala-OH
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | [1] |
| Common Name | L-Aspartyl-L-alanine | [2] |
| Synonyms | Asp-Ala, alpha-Aspartylalanine, H-Asp-Ala-OH | [1][3] |
| Molecular Formula | C₇H₁₂N₂O₅ | [2][3] |
| CAS Number | 13433-02-8 | [2][3] |
| SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [3] |
Table 2: Physicochemical Properties of H-Asp-Ala-OH
| Property | Value | Source(s) |
| Molecular Weight | 204.18 g/mol | [2][3] |
| Monoisotopic Mass | 204.07462149 Da | [4] |
| pKa Values (Estimated) | ~2.1 (C-terminal COOH), ~3.9 (Asp side-chain COOH), ~9.8 (N-terminal NH₃⁺) | [5][6] |
| Isoelectric Point (pI) (Calculated) | ~2.98 | [7][8] |
| logP (Computed) | -4.1 to -4.6 | [4] |
| Water Solubility | Predicted to be soluble in water; solubility is pH-dependent.[9][10] | |
| Storage Temperature | Store at ≤ -15°C | [3] |
Chemical Structure
H-Asp-Ala-OH is a dipeptide composed of an L-aspartic acid residue linked to an L-alanine residue via a peptide bond. The structure includes three ionizable groups: the N-terminal α-amino group of aspartic acid, the C-terminal α-carboxyl group of alanine, and the β-carboxyl group on the aspartic acid side chain. Its zwitterionic form is predominant at its isoelectric point.
Caption: Logical structure of this technical guide.
Experimental Protocols
The following sections detail standard methodologies for the chemical synthesis, purification, and characterization of H-Asp-Ala-OH.
I. Solid-Phase Peptide Synthesis (SPPS) of H-Asp-Ala-OH
This protocol outlines the synthesis of H-Asp-Ala-OH using the widely adopted Fmoc/tBu strategy.
-
Resin Preparation :
-
Swell a 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF).
-
-
Loading of the First Amino Acid (Fmoc-Ala-OH) :
-
Dissolve Fmoc-Ala-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the swelled resin and agitate for 2 hours.
-
Cap any remaining active sites on the resin by adding a solution of DCM/methanol/DIPEA (80:15:5) and agitating for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection :
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Second Amino Acid (Fmoc-Asp(OtBu)-OH) :
-
In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection :
-
Repeat the Fmoc deprotection step as described in step 3.
-
-
Cleavage and Global Deprotection :
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and stir for 2 hours at room temperature. This step removes the side-chain protecting group (OtBu) and cleaves the peptide from the resin.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Washing :
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to achieve high purity.
-
System Preparation :
-
Column : C18 stationary phase.
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Detector : UV at 214 nm and 280 nm.
-
-
Sample Preparation :
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
-
Purification Protocol :
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient, for example, 5% to 45% Mobile Phase B over 40 minutes.
-
Collect fractions corresponding to the major peak detected by UV absorbance.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified H-Asp-Ala-OH as a white powder.
-
III. Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
-
Sample Preparation :
-
Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid.
-
-
Mass Spectrometry Analysis :
-
Instrument : Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode : Positive ion mode.
-
Analysis : Acquire the full scan mass spectrum. The expected [M+H]⁺ ion for H-Asp-Ala-OH (C₇H₁₂N₂O₅) is approximately 205.08 m/z.
-
Caption: Standard workflow for peptide purification and analysis.
Biological Context and Signaling
H-Asp-Ala-OH is a dipeptide composed of the proteinogenic amino acids aspartic acid and alanine. In biological systems, it is primarily considered a product of protein digestion or catabolism.[11] While some dipeptides are known to have specific cell-signaling or physiological effects, H-Asp-Ala-OH is more commonly utilized in research as a building block in peptide synthesis or for studying enzyme-protein interactions.[2]
Some research suggests that related compounds may have neuroprotective effects against conditions like hypoxia and glutamate (B1630785) toxicity.[12] However, H-Asp-Ala-OH is not associated with a specific, well-defined signaling pathway in the manner of a primary signaling molecule. Its biological relevance is more closely tied to the broader "Alanine, Aspartate, and Glutamate Metabolism" pathways, where its constituent amino acids are key intermediates in processes like the urea (B33335) cycle, gluconeogenesis, and neurotransmission.[13][14] Aspartate itself acts as an excitatory neurotransmitter.[13]
References
- 1. Ala-Asp | C7H12N2O5 | CID 99719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. H-Asp-Ala-OH | 13433-02-8 | FA107993 | Biosynth [biosynth.com]
- 4. H-ASP-beta-ALA-OH | C7H12N2O5 | CID 7019995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. Aspartic acid - Wikipedia [en.wikipedia.org]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. Amino Acids [vanderbilt.edu]
- 9. benchchem.com [benchchem.com]
- 10. Dipeptide - Wikipedia [en.wikipedia.org]
- 11. Human Metabolome Database: Showing metabocard for Aspartyl-Alanine (HMDB0028746) [hmdb.ca]
- 12. H-Asp(Ala-OH)-OH | 13110-25-3 | FA107995 | Biosynth [biosynth.com]
- 13. PathWhiz [smpdb.ca]
- 14. researchgate.net [researchgate.net]
